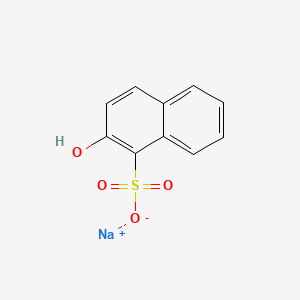
Armstrong acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Armstrong acid is an organic compound with the molecular formula C10H7SO3Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a hydroxyl group on the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
Armstrong acid can be synthesized through the sulfonation of 2-hydroxynaphthalene (also known as 2-naphthol). The reaction involves the introduction of a sulfonic acid group (-SO3H) to the naphthalene ring. This process typically requires the use of sulfuric acid (H2SO4) as the sulfonating agent and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt involves large-scale sulfonation reactors where 2-hydroxynaphthalene is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt. The product is subsequently purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Armstrong acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenesulfonates.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
科学的研究の応用
Armstrong acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, dispersants, and other specialty chemicals.
作用機序
The mechanism of action of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt is primarily related to its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the activity of enzymes, receptors, and other molecular targets, thereby modulating biological processes.
類似化合物との比較
Armstrong acid can be compared with other similar compounds such as:
Naphthalene-1-sulfonic acid: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
Naphthalene-2-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, leading to different reactivity and applications.
Aminonaphthalenesulfonic acids: Contain an amino group instead of a hydroxyl group, which significantly alters their chemical properties and applications.
The uniqueness of 1-naphthalenesulfonic acid, 2-hydroxy-, monosodium salt lies in the presence of both the sulfonic acid and hydroxyl groups, which confer distinct chemical reactivity and versatility in various applications.
特性
CAS番号 |
25059-14-7 |
|---|---|
分子式 |
C10H8NaO4S |
分子量 |
247.22 g/mol |
IUPAC名 |
sodium;2-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChIキー |
LQELEHYKRUQLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
25059-14-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















